8-Chloroundec-6-en-5-one
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Overview
Description
8-Chloroundec-6-en-5-one is an organic compound with the molecular formula C11H19ClO It is a chlorinated derivative of undecenone, characterized by the presence of a chlorine atom at the 8th position of the undec-6-en-5-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloroundec-6-en-5-one typically involves the chlorination of undec-6-en-5-one. One common method is the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where undec-6-en-5-one is treated with thionyl chloride in the presence of a base such as pyridine. The reaction proceeds with the substitution of the hydrogen atom at the 8th position by a chlorine atom, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
8-Chloroundec-6-en-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
8-Chloroundec-6-en-5-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 8-Chloroundec-6-en-5-one involves its interaction with specific molecular targets The chlorine atom in the compound enhances its reactivity, allowing it to participate in various chemical reactions In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes
Comparison with Similar Compounds
Similar Compounds
8-Bromoundec-6-en-5-one: Similar structure but with a bromine atom instead of chlorine.
8-Iodoundec-6-en-5-one: Contains an iodine atom at the 8th position.
Undec-6-en-5-one: The parent compound without any halogen substitution.
Uniqueness
8-Chloroundec-6-en-5-one is unique due to the presence of the chlorine atom, which imparts distinct chemical properties. The chlorine atom increases the compound’s reactivity, making it suitable for various chemical transformations. Additionally, the compound’s potential biological activity sets it apart from its non-halogenated counterparts.
Properties
CAS No. |
90147-06-1 |
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Molecular Formula |
C11H19ClO |
Molecular Weight |
202.72 g/mol |
IUPAC Name |
8-chloroundec-6-en-5-one |
InChI |
InChI=1S/C11H19ClO/c1-3-5-7-11(13)9-8-10(12)6-4-2/h8-10H,3-7H2,1-2H3 |
InChI Key |
BHYJZSJCUXUYLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C=CC(CCC)Cl |
Origin of Product |
United States |
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